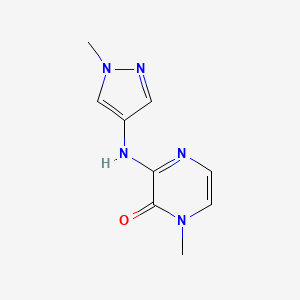

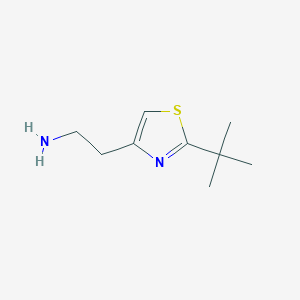

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, also known as MPA, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH is an attractive target for drug development due to its essential role in cell proliferation and its potential as a therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.

Scientific Research Applications

Synthesis and Bioactivities

1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one and its derivatives have been studied for their synthesis and bioactivities. In a study, the hydroxymethyl pyrazole derivatives reacted with primary amines to yield various compounds, which were then characterized and analyzed for biological activity against breast cancer and microbes (Titi et al., 2020).

Methylation Studies

Another research focused on the methylation of 5-amino-3-methylthio-1H-pyrazoles, important building blocks for various pyrazole derivatives. The study provided insights into the methylation process and the influence of substituents on the pyrazole ring (Ren et al., 2010).

Hydrogen-Bonded Structures

Research on hydrogen-bonded structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealed insights into the molecular structures and the nature of hydrogen bonds in these compounds (Portilla et al., 2007).

Derivative Synthesis

The synthesis of derivatives like 3-Amino-pyrazine-2-carbohydrazide and its methylhydrazide was explored. This research led to the creation of new compounds with potential biological activities (Milczarska et al., 2012).

Catalytic Synthesis Applications

A study on amino-functionalized ionic liquids, including 1-methyl-3-(2-aminoethyl)imidazolium hexafluophosphate, demonstrated their utility as catalytically active solvents in the synthesis of 4H-pyrans derivatives (Peng & Song, 2007).

Antimicrobial Activity

Pyrazole derivatives, including those related to 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to understanding the potential of these compounds in medicinal chemistry (Hassan, 2013).

properties

IUPAC Name |

1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYDKBQVUKVAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)